4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate
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Overview
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a bromobutanoate group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate typically involves the reaction of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenol with 2-bromobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom in the butanoate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The bromobutanoate group can participate in covalent bonding with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4-dimethoxybenzoate
Uniqueness
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobutanoate group allows for unique substitution reactions, differentiating it from similar compounds.
Properties
CAS No. |
591212-94-1 |
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Molecular Formula |
C18H17BrN2O4S |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-bromobutanoate |
InChI |
InChI=1S/C18H17BrN2O4S/c1-3-15(19)18(22)25-13-10-8-12(9-11-13)21(2)17-14-6-4-5-7-16(14)26(23,24)20-17/h4-11,15H,3H2,1-2H3 |
InChI Key |
YWRHKPQFUWOASU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32)Br |
Origin of Product |
United States |
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